molecular formula C21H16Cl2N2O4 B2890592 Methyl 4-(1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate CAS No. 942008-79-9

Methyl 4-(1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Cat. No.: B2890592
CAS No.: 942008-79-9
M. Wt: 431.27
InChI Key: YBSHEKLXHBAXNO-UHFFFAOYSA-N
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Description

Methyl 4-(1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a useful research compound. Its molecular formula is C21H16Cl2N2O4 and its molecular weight is 431.27. The purity is usually 95%.
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Biological Activity

Methyl 4-(1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C22H20Cl2N2O4\text{C}_{22}\text{H}_{20}\text{Cl}_2\text{N}_2\text{O}_4

It features a dihydropyridine core, which is known for its diverse pharmacological properties. The presence of the 2,4-dichlorobenzyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by binding to their active sites, thus blocking substrate access and catalytic activity.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of dihydropyridine compounds exhibit varying degrees of antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Research has shown that similar compounds exhibit significant antimicrobial effects. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus15.625 - 62.5 μM
Compound BEscherichia coli62.5 - 125 μM

The aforementioned compounds demonstrate bactericidal properties, indicating that this compound may share similar characteristics.

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of various dihydropyridine derivatives, this compound was tested against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated a significant reduction in bacterial viability at concentrations as low as 31.108 μg/mL.

Case Study 2: Anti-Biofilm Activity

Another study focused on the anti-biofilm activity of related compounds against Candida albicans . The compound demonstrated a reduction in biofilm formation by up to 75%, suggesting potential applications in treating biofilm-associated infections.

Research Findings

Recent literature highlights the following findings regarding the biological activity of this compound:

  • Antifungal Properties : Compounds structurally related to this compound have shown promising antifungal activity against various strains.
  • Mechanistic Studies : Molecular docking studies have indicated that the compound may bind effectively to key enzymes involved in bacterial cell wall synthesis.
  • Structure–Activity Relationships (SAR) : Variations in substituents on the dihydropyridine ring significantly affect biological activity, highlighting the importance of chemical modifications for enhancing efficacy.

Properties

IUPAC Name

methyl 4-[[1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O4/c1-29-21(28)13-5-8-16(9-6-13)24-19(26)17-3-2-10-25(20(17)27)12-14-4-7-15(22)11-18(14)23/h2-11H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSHEKLXHBAXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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